molecular formula C23H23FN6 B2905144 1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393845-81-3

1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2905144
CAS No.: 393845-81-3
M. Wt: 402.477
InChI Key: QMNLEEHRJLNXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, substituted with a 2,4-dimethylphenyl group and a 2-fluorophenylpiperazinyl moiety.

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs. This can include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: The compound may be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and brain function.

Comparison with Similar Compounds

1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

  • 1-(2,4-dimethylphenyl)-4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-(2,4-dimethylphenyl)-4-(4-(2-bromophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

These compounds share a similar core structure but differ in the nature of the substituents The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and pharmacological properties

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6/c1-16-7-8-20(17(2)13-16)30-23-18(14-27-30)22(25-15-26-23)29-11-9-28(10-12-29)21-6-4-3-5-19(21)24/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNLEEHRJLNXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.